molecular formula C16H16FN3O5S B5648280 3-({[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]amino}sulfonyl)-N-(2-fluorophenyl)benzamide

3-({[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]amino}sulfonyl)-N-(2-fluorophenyl)benzamide

Cat. No. B5648280
M. Wt: 381.4 g/mol
InChI Key: WUQBYDORPUCJOP-AWEZNQCLSA-N
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Description

This compound belongs to a class of chemicals that are studied for their potential in various applications, including medicinal chemistry, due to their complex structure and functional groups. The compound contains amino, sulfonyl, and benzamide groups, which are characteristic of many biologically active molecules.

Synthesis Analysis

The synthesis of compounds similar to the specified chemical often involves multi-step chemical reactions, starting from basic building blocks like benzenesulfonyl chloride, piperidine, and different electrophiles. For example, compounds with structural similarities have been synthesized through the condensation of aromatic aldehydes with sulfonamides or through reactions involving cyclic-1,3-diketones and aromatic aldehydes to introduce acridine sulfonamide groups, which are known for their inhibitory activity against certain enzymes (Redda et al., 2011).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using density functional theory (DFT) and X-ray diffraction techniques. These methods allow for the optimization of the molecule's geometry and the determination of vibrational frequencies, electron distribution, and molecular orbitals. Studies on similar compounds have demonstrated the significance of these techniques in understanding the molecule's reactivity and interaction with biological targets (FazilathBasha et al., 2021).

Chemical Reactions and Properties

Compounds with sulfonyl and benzamide functionalities engage in a variety of chemical reactions, including hydrolysis, amination, and coupling reactions. These reactions can alter the compound's biological activity and its interaction with biological receptors. For instance, the addition of carbamoylsilane to N-sulfonylimines results in α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides, showcasing the chemical versatility of these compounds (Liu et al., 2015).

properties

IUPAC Name

3-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]sulfamoyl]-N-(2-fluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O5S/c17-12-6-1-2-7-13(12)19-16(23)10-4-3-5-11(8-10)26(24,25)20-14(9-21)15(18)22/h1-8,14,20-21H,9H2,(H2,18,22)(H,19,23)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQBYDORPUCJOP-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC(CO)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N[C@@H](CO)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]amino}sulfonyl)-N-(2-fluorophenyl)benzamide (non-preferred name)

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